Mercurous perchlorate

描述

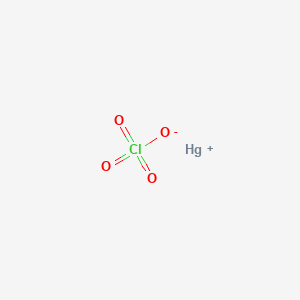

Mercurous perchlorate is a chemical compound with the formula Hg₂(ClO₄)₂ It is a white crystalline solid that is highly soluble in water This compound is known for its unique properties and applications in various scientific fields

准备方法

Synthetic Routes and Reaction Conditions: Mercurous perchlorate can be synthesized through the reaction of mercurous nitrate with perchloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:

Hg2(NO3)2+2HClO4→Hg2(ClO4)2+2HNO3

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process typically involves the use of high-purity reagents and advanced crystallization techniques to obtain the final product.

化学反应分析

Types of Reactions: Mercurous perchlorate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to mercuric perchlorate.

Reduction: It can be reduced to elemental mercury.

Substitution: It can undergo substitution reactions with other anions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as nitric acid can be used.

Reduction: Reducing agents like sodium borohydride are commonly used.

Substitution: Chloride ions can be used for substitution reactions.

Major Products:

Oxidation: Mercuric perchlorate.

Reduction: Elemental mercury.

Substitution: Mercurous chloride.

科学研究应用

Analytical Chemistry

Mercurous perchlorate is widely utilized as a reagent in analytical chemistry, particularly for the detection and quantification of ions. Its high solubility in water makes it an effective medium for various chemical reactions.

Applications:

- Ion Detection: It is employed in titrations and other analytical techniques to determine the concentration of specific ions in solution.

- Complexation Reactions: The compound can form complexes with certain metal ions, facilitating their analysis through spectroscopic methods.

Case Study:

In a study examining the electrochemical properties of mercury compounds, this compound was used to analyze the reduction of nickel ions at mercury electrodes in acidic solutions. The results indicated that at low concentrations of perchlorate, the electrochemical behavior was significantly altered, demonstrating its utility in electroanalytical applications .

Biological Research

Research into the biological effects of this compound has highlighted its potential implications in understanding mercury toxicity and its interactions within biological systems.

Applications:

- Toxicology Studies: Investigations into how this compound affects cellular processes and metabolism have been conducted. These studies are crucial for assessing the environmental impact of mercury compounds.

- Pharmacological Research: There is ongoing research into the potential therapeutic uses of mercury compounds, including this compound, particularly in targeted drug delivery systems.

Case Study:

A comprehensive review on perchlorates discussed their metabolic pathways and physiological effects on organisms. The study emphasized the need for further research into how compounds like this compound interact with biological systems and contribute to mercury accumulation .

Industrial Applications

In industrial settings, this compound serves as a precursor for synthesizing other mercury compounds and is involved in various manufacturing processes.

Applications:

- Synthesis of Mercury Compounds: It is used to produce other mercury salts that find applications in different chemical industries.

- Catalytic Processes: this compound can act as a catalyst in specific chemical reactions, enhancing reaction rates and yields.

Data Table: Industrial Applications of this compound

| Application Type | Description | Example Uses |

|---|---|---|

| Synthesis | Precursor for other mercury compounds | Production of mercuric perchlorate |

| Catalysis | Enhances reaction rates in chemical processes | Organic synthesis reactions |

| Analytical Reagent | Used for ion detection and quantification | Electrochemical analysis |

作用机制

The mechanism of action of mercurous perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also disrupt cellular processes by interfering with ion transport and membrane integrity.

相似化合物的比较

Mercurous perchlorate can be compared with other mercury compounds such as:

Mercurous chloride (Hg₂Cl₂):

Mercuric perchlorate (Hg(ClO₄)₂): Used in analytical chemistry and as an oxidizing agent.

Mercurous nitrate (Hg₂(NO₃)₂): Used in the preparation of other mercury compounds.

Uniqueness: this compound is unique due to its high solubility in water and its specific applications in analytical chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for scientific research.

生物活性

Mercurous perchlorate (Hg_2(ClO_4)_2) is a chemical compound that has garnered attention due to its potential biological activity and toxicity. This article explores the biological implications of this compound, focusing on its effects on human health, environmental interactions, and potential applications in bioremediation.

This compound is a mercury-based compound that can release mercury ions in biological systems. Mercury is known for its neurotoxic properties, which can lead to significant health issues, including cognitive deficits and motor dysfunction. The toxicological profile of perchlorates, including this compound, indicates that exposure can disrupt thyroid function by inhibiting iodide uptake, which is critical for the synthesis of thyroid hormones .

Key Toxicological Findings

- Thyroid Disruption : Studies have shown that perchlorates can significantly reduce radioactive iodine uptake in the thyroid gland, leading to potential hypothyroidism .

- Neurological Effects : Exposure to mercury compounds has been associated with neurological impairments. The mechanism involves the binding of mercury to sulfhydryl groups in proteins, disrupting cellular functions .

- Acute Symptoms : Short-term exposure to high doses may result in symptoms such as nausea, vomiting, and skin irritation .

Biological Activity and Mechanisms

The biological activity of this compound can be understood through its interactions with various biological systems. Research indicates that it may have both inhibitory and stimulatory effects on microbial communities involved in perchlorate reduction.

Microbial Interactions

- Perchlorate-Reducing Bacteria : Certain bacteria can utilize perchlorate as an electron acceptor, reducing it to chloride ions. This process is crucial for bioremediation efforts aimed at detoxifying environments contaminated with perchlorates .

- Uptake by Plants : Some studies have explored the ability of plants to uptake and transform perchlorate. For instance, hybrid poplar trees have shown potential for phytoremediation by facilitating microbial degradation in their rhizosphere .

Case Studies

Several case studies illustrate the biological activity of this compound and its environmental implications:

- Phytoremediation at Longhorn Army Ammunition Plant :

- Human Exposure Studies :

Table 1: Summary of Toxicological Effects of this compound

| Effect | Description | Reference |

|---|---|---|

| Thyroid Dysfunction | Inhibition of iodide uptake | |

| Neurological Impairment | Cognitive deficits due to mercury toxicity | |

| Acute Toxicity Symptoms | Nausea, vomiting, skin irritation |

Table 2: Plant Species Tested for Perchlorate Uptake

属性

IUPAC Name |

mercury(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAJRDKFYZAGLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161007 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13932-02-0 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。